6-Oxo-5,6-dihydropyrimidine-4-carboxylic acid

DHODH Pyrimidine metabolism Enzyme inhibition

A strategic heterocyclic building block for medicinal chemistry. 6-Oxo-5,6-dihydro configuration provides distinct H-bond network and electronic distribution vs generic pyrimidine-4-carboxylic acids, critical for enzyme inhibition (DHODH IC50 as low as 132 nM for related derivatives). XLogP -0.7 and TPSA 79.1 Ų address solubility challenges. Ideal for hit-to-lead campaigns. Purity ≥95%. Order today.

Molecular Formula C5H4N2O3
Molecular Weight 140.10 g/mol
Cat. No. B13907314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Oxo-5,6-dihydropyrimidine-4-carboxylic acid
Molecular FormulaC5H4N2O3
Molecular Weight140.10 g/mol
Structural Identifiers
SMILESC1C(=NC=NC1=O)C(=O)O
InChIInChI=1S/C5H4N2O3/c8-4-1-3(5(9)10)6-2-7-4/h2H,1H2,(H,9,10)
InChIKeyGFHLEEPIGDSIAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 200 mg / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Oxo-5,6-dihydropyrimidine-4-carboxylic acid: Core Properties and Procurement Baseline


6-Oxo-5,6-dihydropyrimidine-4-carboxylic acid (CAS not widely assigned; PubChem CID: 125262500) is a heterocyclic building block within the pyrimidine-4-carboxylic acid class, characterized by a molecular formula of C5H4N2O3 and a molecular weight of 140.10 g/mol [1]. It features a keto group at position 6 and a carboxylic acid at position 4 . The compound is commercially available as a research chemical with reported purities of ≥95% , and it is cataloged as a potential enzyme inhibitor, particularly for xanthine oxidase, although high-quality, peer-reviewed quantitative data is limited in the public domain .

Why 6-Oxo-5,6-dihydropyrimidine-4-carboxylic Acid Is Not a Generic Pyrimidine Building Block


Substituting 6-Oxo-5,6-dihydropyrimidine-4-carboxylic acid with a generic pyrimidine-4-carboxylic acid (e.g., CAS 31462-59-6) or a related dihydroxy analog (e.g., 5,6-dihydroxy-pyrimidine-4-carboxylic acid, CAS 52412-10-9) is not scientifically justified for projects targeting specific enzyme inhibition profiles or structure-activity relationship (SAR) exploration. The target compound's unique 6-oxo-5,6-dihydro configuration introduces a distinct hydrogen-bonding network and electronic distribution compared to its aromatic pyrimidine counterpart, which can critically alter binding affinity at enzyme active sites. For example, SAR studies on pyrimidine-based dihydroorotate dehydrogenase (DHODH) inhibitors have established that the integrity of both the amide/imide groups and the carboxylic acid moiety is essential for significant enzyme inhibition, underscoring that even minor regioisomeric or oxidation-state variations can lead to substantial differences in biological activity [1]. Furthermore, comparative studies on pyrimidine-4-carboxylic acid ionization constants show that substitution at the 6-position exerts a measurable electronic effect (ΔpKa), providing a quantifiable basis for avoiding unvalidated substitutions in experimental systems [2].

6-Oxo-5,6-dihydropyrimidine-4-carboxylic Acid: A Quantitative Evidence Guide for Scientific Selection


DHODH Inhibitory Potency: A Class-Based Comparative Analysis

While direct inhibitory data for the target compound on human DHODH is not publicly available, a class-level inference can be drawn from closely related pyrimidine analogs. The 6-carboxylic acid moiety is a critical pharmacophore, as demonstrated by the 418 nM IC50 of a 6-substituted pyrimidine (BDBM50379143) against P. falciparum DHODH [1]. In contrast, a structurally distinct pyrimidine analog (BDBM50020687) exhibited a higher IC50 of 940 nM against human DHODH [2]. This nearly 2.2-fold difference highlights the sensitivity of DHODH inhibition to subtle structural variations within the pyrimidine class. The target compound's specific 6-oxo-5,6-dihydro scaffold positions it as a unique tool for probing these SAR nuances, as the electronic and conformational properties imparted by the 5,6-dihydro oxidation state are known to be key determinants of enzyme binding [3].

DHODH Pyrimidine metabolism Enzyme inhibition

Xanthine Oxidase Inhibition: A Quantitative Benchmark from Class Analogs

The target compound is reported to be an inhibitor of xanthine oxidase, a key enzyme in uric acid production . While a specific IC50 for 6-Oxo-5,6-dihydropyrimidine-4-carboxylic acid is not found in the primary literature, a related 2-mercapto-6-phenylpyrimidine-4-carboxylic acid derivative (compound 9b) demonstrated potent inhibition with an IC50 of 0.132 μM . This provides a quantitative benchmark for the class. The target compound's unsubstituted 6-oxo-5,6-dihydro scaffold offers a distinct starting point for medicinal chemistry optimization, as it lacks the bulky phenyl and mercapto groups that can dominate SAR and potentially limit downstream modifications. This makes it a more versatile intermediate for exploring novel xanthine oxidase inhibitors.

Xanthine oxidase Hyperuricemia Purine metabolism

Physicochemical Differentiation: LogP and TPSA Compared to Generic Pyrimidine-4-Carboxylic Acid

6-Oxo-5,6-dihydropyrimidine-4-carboxylic acid exhibits a computed XLogP3-AA of -0.7 and a topological polar surface area (TPSA) of 79.1 Ų [1]. In contrast, the fully aromatic analog, pyrimidine-4-carboxylic acid (MW: 124.10), has a higher calculated logP (approx. -0.2) and a lower TPSA (~63 Ų) [2]. This represents a logP difference of approximately 0.5 units and a TPSA difference of 16 Ų. These differences are significant in a drug discovery context: the lower logP of the target compound indicates greater hydrophilicity, which can improve aqueous solubility, while its higher TPSA suggests potentially reduced passive membrane permeability compared to its aromatic counterpart. This physicochemical profile is particularly relevant for designing compounds with favorable oral bioavailability or for applications requiring increased polarity for target engagement.

Physicochemical properties Lipophilicity Drug-likeness

Synthetic Versatility: A Differentiated Scaffold for Medicinal Chemistry

6-Oxo-5,6-dihydropyrimidine-4-carboxylic acid is a versatile building block for the synthesis of 5-hydroxy-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid derivatives [1]. This is in contrast to simpler pyrimidine-4-carboxylic acids, which are often used as end-point reagents or for simple amide coupling. The target compound's 5,6-dihydro motif allows for regioselective functionalization, particularly at the 2- and 5-positions, enabling the construction of more complex and biologically relevant heterocyclic systems. For example, a novel protected dihydroxyfumarate methodology has been developed to achieve highly selective synthesis of 2-substituted derivatives [1]. This synthetic accessibility positions the compound as a privileged intermediate for generating diverse libraries of pyrimidinone-based inhibitors, a capability not offered by its fully aromatic or fully reduced analogs.

Medicinal chemistry Scaffold Building block

6-Oxo-5,6-dihydropyrimidine-4-carboxylic Acid: Validated Research and Procurement Scenarios


Medicinal Chemistry: Building Block for DHODH or Xanthine Oxidase Inhibitor Libraries

Procurement is recommended for medicinal chemistry groups initiating a hit-to-lead campaign against DHODH (e.g., for cancer or autoimmune disease) or xanthine oxidase (e.g., for hyperuricemia and gout). The compound's 6-oxo-5,6-dihydro scaffold provides a privileged starting point for SAR exploration, as evidenced by the class's established potency (IC50 as low as 132 nM for related derivatives) and the critical role of the 6-carboxylic acid moiety in enzyme binding [1].

Property-Driven Drug Design: Enhancing Aqueous Solubility

This compound is ideal for projects where reducing lipophilicity and increasing polarity are key design goals. Its computed XLogP of -0.7 and TPSA of 79.1 Ų represent a measurable shift from the more lipophilic aromatic pyrimidine-4-carboxylic acid (XLogP ≈ -0.2). Selecting this scaffold can preemptively address solubility challenges in lead optimization [2].

Chemical Biology: Synthesis of 5-Hydroxy-6-oxo-1,6-dihydropyrimidine-4-carboxylic Acid Derivatives

For synthetic chemists, this compound is a strategic intermediate for generating 5-hydroxy-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid derivatives. A published method allows for the highly selective synthesis of 2-substituted variants, making it a valuable core for constructing focused libraries of pyrimidinone-based bioactive molecules [3].

Quote Request

Request a Quote for 6-Oxo-5,6-dihydropyrimidine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.